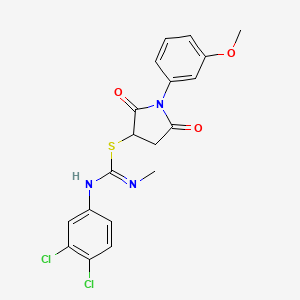

3-(2-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

1,2,4-Oxadiazoles, including the specific compound , are generally synthesized through cyclodehydration reactions of appropriate hydrazides and carboxylic acids or their derivatives. The synthesis involves the formation of an intermediate hydrazone, followed by cyclization and dehydration to form the 1,2,4-oxadiazole ring. This process can be facilitated by various dehydration agents and reaction conditions tailored to the specific substituents on the phenyl rings (Bouklah et al., 2006).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by the planar nature of the oxadiazole ring, which can influence the compound's electronic properties and interactions with other molecules. The substituents on the phenyl rings, such as the chloro and methoxy groups in this compound, can further affect its electronic distribution, molecular geometry, and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

1,2,4-Oxadiazoles can participate in various chemical reactions, largely dependent on the nature of their substituents. The presence of electron-donating or electron-withdrawing groups can significantly influence the compound's reactivity towards nucleophilic and electrophilic agents. For example, the methoxy group can increase electron density on the oxadiazole ring, potentially enhancing its reactivity in nucleophilic substitution reactions (Al-Hourani et al., 2015).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazoles, such as melting point, boiling point, and solubility, are influenced by their molecular structure and substituents. Compounds with more polar substituents, such as the methoxy group, might exhibit higher solubility in polar solvents, whereas the presence of halogens can affect the compound's volatility and thermal stability.

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazoles include their acidity, basicity, and reactivity towards various chemical reagents. The oxadiazole ring's nitrogen atoms can act as hydrogen bond acceptors, influencing the compound's solubility and interaction with biological molecules. The electron-withdrawing effect of the chloro group and the electron-donating effect of the methoxy group can also affect the compound's overall electron distribution, influencing its reactivity and stability (Bouklah et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c1-19-11-6-4-5-10(9-11)15-17-14(18-20-15)12-7-2-3-8-13(12)16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPAYQVJRCMSLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate](/img/structure/B4972104.png)

![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B4972139.png)

![ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4972163.png)

![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4972169.png)

![N-[2-(cyclohexylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4972179.png)

![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4972183.png)

![hexyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate](/img/structure/B4972188.png)

![{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4972195.png)

![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4972197.png)